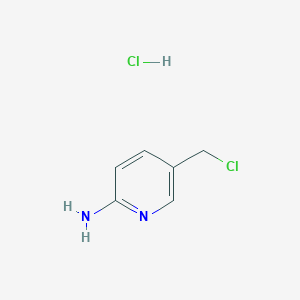

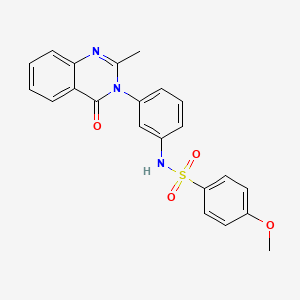

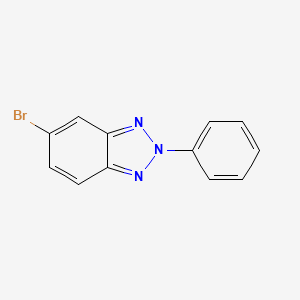

![molecular formula C14H13ClN2O2S B2675035 N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 1228681-08-0](/img/structure/B2675035.png)

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide, or commonly known as N-methyl-2-chloroacetanilide, is an organic compound classified as an anilide and a derivative of acetanilide. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. N-methyl-2-chloroacetanilide has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide, including structures similar to N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide, exhibit promising antibacterial activity against a variety of Gram-positive bacteria strains. This suggests potential applications in developing new antimicrobial agents to address antibiotic resistance issues. Notable studies have synthesized novel derivatives and evaluated their in vitro antibacterial efficacy, highlighting the chemical's significance in microbial infection treatment strategies (Sławiński et al., 2013).

Anticancer Properties

Compounds structurally related to this compound have been studied for their anticancer effects. Research has focused on inducing apoptosis and autophagy pathways in cancer cells, with some derivatives showing inhibitory effects on human carbonic anhydrase isoenzymes, which are relevant in cancer research. This demonstrates the potential of such compounds in developing new anticancer drug candidates (Gul et al., 2018).

DNA Binding and Cleavage

Sulfonamide derivatives, including those structurally related to this compound, have been explored for their ability to bind and cleave DNA. This property is crucial for the development of therapeutic agents that target genetic material in diseases such as cancer. Certain complexes have shown significant activity in binding to calf thymus DNA, demonstrating their potential in biomedical applications (González-Álvarez et al., 2013).

Synthesis and Structural Studies

This compound and its derivatives have been subjects of synthesis and structural characterization studies to understand their molecular properties better. Such research aids in the development of more effective compounds by elucidating the relationships between structure and function. Studies include the synthesis, crystal structure analysis, and computational studies to predict behavior and interaction with biological molecules (Murthy et al., 2018).

Eigenschaften

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-11-6-8-13(9-7-11)20(18,19)17-16-10-12-4-2-3-5-14(12)15/h2-10,17H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNYWTAJBSBBAQ-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

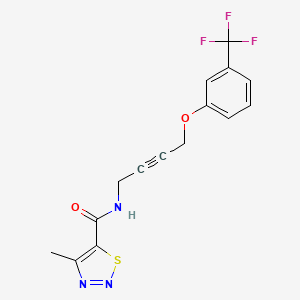

![Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2674954.png)

![2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide](/img/structure/B2674956.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674961.png)

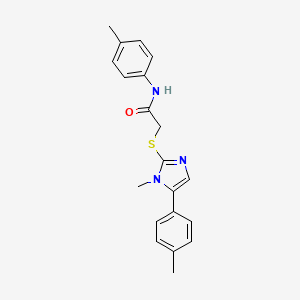

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2674968.png)

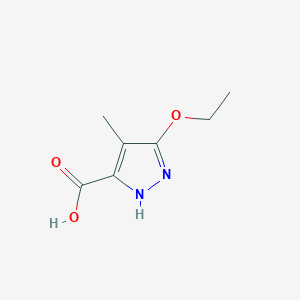

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2674970.png)